Cas no 4393-06-0 (1-Phenylprop-2-en-1-ol)
1-Phenylprop-2-en-1-ol structure
Product Name:1-Phenylprop-2-en-1-ol
CAS-nummer:4393-06-0
MF:C9H10O
MW:134.175102710724
MDL:MFCD00093987
CID:1083581
PubChem ID:92986
Update Time:2025-04-20
1-Phenylprop-2-en-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Phenylprop-2-en-1-ol
- Α-ETHENYLBENZYL ALCOHOL
- 1-Phenyl-2-propen-1-ol
- 1-Phenylallyl alcohol
- 3-phenyl-3-hydroxypropene
- 3-Phenylpropene-3-ol
- o-hydroxyallylbenzene
- phenyl vinyl carbinol
- phenyl vinyl ketone
- DB-050887
- VINYLBENZYL ALCOHOL
- DB-069846
- DB-363762
- 2-Propen-1-ol, 1-phenyl-
- Benzenemethanol, alpha-ethenyl-
- DB-059181
- NSC167595
- Benzyl alcohol, .alpha.-vinyl-
- NSC 167595
- 1'-Hydroxyallylbenzene
- .alpha.-Vinylbenzyl alcohol
- SCHEMBL96576
- .alpha.-Phenylallyl alcohol
- DTXSID901346753
- alpha-Vinylbenzyl alcohol, 97%
- SCHEMBL13341680
- MHHJQVRGRPHIMR-UHFFFAOYSA-N
- AB10386
- CS-0204865
- vinylphenylcarbinol
- EN300-304226
- 4393-06-0
- alpha-Phenylallyl alcohol
- Phenylallylalkohol
- Benzyl alcohol, alpha-vinyl-
- 1-phenyl-prop-2-en-1-ol
- AKOS009156663
- Z1255438717
- MFCD00093987
- SB84524
- vinyl benzyl alcohol
- Phenylprop-2-enol
- alpha-Vinylbenzyl alcohol
- 42273-76-7
- NSC-167595
- vinylbenzylalcohol
- F8884-0046
- alpha -Vinylbenzyl alcohol
- BEA3_000109
- AS-44492
- A-Vinylbenzyl alcohol
- Benzenemethanol, .alpha.-ethenyl-
- Phenylvinylcarbinol
- NSC 167595 Phenylvinylcarbinol
-
- MDL: MFCD00093987
- Inchi: 1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
- InChI-sleutel: MHHJQVRGRPHIMR-UHFFFAOYSA-N
- LACHT: OC(C=C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 134.07300
- Monoisotopische massa: 134.073164938g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 103
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 1.0249
- Kookpunt: 207.3°C (rough estimate)
- Brekindex: 1.5406
- PSA: 20.23000
- LogboekP: 1.90600
1-Phenylprop-2-en-1-ol Douanegegevens
- HS-CODE:2906299090
- Douanegegevens:
中国海关编码:
2906299090概述:
2906299090 其他芳香醇. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2906299090 other aromatic alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
1-Phenylprop-2-en-1-ol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121471-10g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 95% | 10g |
$400.00 | 2023-09-01 | |
| abcr | AB490351-1 g |
1-Phenylprop-2-en-1-ol; . |
4393-06-0 | 1g |
€152.50 | 2023-04-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P923729-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% stabilized with TBC | 1g |
¥1,565.10 | 2022-06-14 | |
| TRC | P158116-100mg |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | P158116-500mg |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 500mg |
$98.00 | 2023-05-17 | ||
| TRC | P158116-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 1g |
$150.00 | 2023-05-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275535-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% +(stabilized with TBC) | 1g |
¥1632.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275535-5g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% +(stabilized with TBC) | 5g |
¥6121.00 | 2024-05-13 | |
| Enamine | EN300-304226-0.05g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-304226-0.1g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 |
1-Phenylprop-2-en-1-ol Gerelateerde literatuur
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
4393-06-0 (1-Phenylprop-2-en-1-ol) Gerelateerde producten
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- 58824-48-9(1-(4-methylphenyl)prop-2-en-1-ol)
- 104713-12-4(Benzenemethanol, a-ethenyl-, (aS)-)
- 62499-97-2(2-Butene-1,4-diol, 1-phenyl-, (Z)-)
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- 2085-99-6(2-Butene-1,4-diol,1,4-diphenyl-, (E)- (8CI))
- 291525-79-6(Benzenemethanol, a-ethenyl-2-(2-propen-1-yl)-)
- 61619-02-1(1-(naphthalen-1-yl)prop-2-en-1-ol)
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